N-(2,5-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2,5-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a sulfanylacetamide side chain and substituted aromatic rings. Its structure includes:
- A thieno[3,2-d]pyrimidinone core with a 3-methyl group and a 4-oxo moiety.
- A 7-(4-methylphenyl) substituent on the thienopyrimidine ring.
- A sulfanylacetamide linker connected to a 2,5-difluorophenyl group.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O2S2/c1-12-3-5-13(6-4-12)15-10-30-20-19(15)26-22(27(2)21(20)29)31-11-18(28)25-17-9-14(23)7-8-16(17)24/h3-10H,11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDIWBRMCNMWBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a difluorophenyl group, a thienopyrimidine moiety, and an acetamide functional group, which are critical for its biological activity.
Pharmacological Properties
-
Anticancer Activity :
- Preliminary studies suggest that compounds similar to this compound exhibit significant anticancer properties. The thienopyrimidine scaffold is known for its ability to interact with DNA and inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Enzyme Inhibition :
- Antimicrobial Activity :
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The nitrogen atoms in the heterocyclic structure allow for hydrogen bonding with DNA bases, leading to interference with replication and transcription processes .
- Protein Binding : The compound's structure facilitates binding to specific proteins involved in cancer progression and survival pathways. This binding can disrupt normal cellular functions and promote apoptosis .
Case Studies
- In Vitro Studies :
- In Vivo Studies :
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C22H17F2N3O2S2 |
| Molecular Weight | 457.52 g/mol |
| Anticancer Activity | Yes |
| Antimicrobial Activity | Potentially active |
| Mechanism of Action | DNA interaction, enzyme inhibition |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structures to N-(2,5-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant anticancer activity. A study demonstrated that derivatives of thieno[3,2-d]pyrimidine can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Case Study : A related compound was shown to inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression.
Antimicrobial Activity
Compounds containing thieno[3,2-d]pyrimidine moieties have also been reported to possess antimicrobial properties. These compounds can disrupt bacterial cell wall synthesis and inhibit essential enzymes.
Case Study : A study found that structurally similar compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
This compound may serve as an inhibitor for various enzymes involved in disease pathways. The inhibition of the Type III secretion system (T3SS) has been noted in related compounds, suggesting potential applications in treating bacterial infections.
Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic routes:
- Formation of the Thieno[3,2-d]pyrimidine Core : This involves cyclization reactions that create the bicyclic structure.
- Introduction of Functional Groups : The acetamide and sulfanyl groups are introduced through nucleophilic substitution reactions.
- Final Purification : The compound is purified using chromatography techniques to achieve the desired purity for biological testing.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among analogs influence physicochemical properties and bioactivity. Below is a comparative analysis:
Key Observations :
- Fluorine vs. Chlorine Substituents : Fluorine (in the target compound) reduces metabolic oxidation compared to chlorine (in ), enhancing pharmacokinetic stability .
- Sulfanyl Linker : The sulfanyl group in the target compound and – may facilitate hydrogen bonding or disulfide interactions, unlike the acetamide-only linker in .
- Aromatic Substitutions : The 2,5-difluorophenyl group in the target compound offers steric and electronic effects distinct from the 2,5-dimethoxyphenyl in or 2,5-dimethylphenyl in –.
Spectroscopic and Crystallographic Comparisons
- NMR Data : highlights that substituents in regions analogous to the target compound’s 4-methylphenyl or difluorophenyl groups cause distinct chemical shifts in regions A (39–44 ppm) and B (29–36 ppm), suggesting altered electronic environments .
- Crystallography : Chlorophenyl analogs (e.g., ) form dense crystal lattices due to halogen bonding, whereas methyl/fluoro groups (as in the target compound) may reduce lattice stability, impacting formulation .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions requiring precise control of temperature (e.g., 60–100°C for cyclization steps), solvent selection (polar aprotic solvents like DMF or THF), and catalysts (e.g., palladium for cross-coupling reactions). Purification via column chromatography or recrystallization is essential to achieve >80% yield and >95% purity. Key intermediates should be validated using TLC and NMR .
Q. How can the structural integrity of this compound be confirmed experimentally?
Use a combination of 1H NMR (e.g., δ 7.82 ppm for aromatic protons, δ 4.12 ppm for SCH2 groups) and 13C NMR to confirm backbone connectivity. Mass spectrometry (ESI-MS or HRMS) verifies molecular weight alignment (e.g., [M+H]+ observed at m/z 344.21 in analogs). Elemental analysis (C, H, N, S) should match theoretical values within ±0.3% .
Q. What solvent systems are recommended for solubility and stability studies?
The compound is typically soluble in DMSO (>10 mM) and sparingly soluble in aqueous buffers. Stability assessments should include pH-dependent degradation studies (pH 2–9) under controlled light and temperature (25–37°C) to identify hydrolysis-prone functional groups (e.g., acetamide or sulfanyl linkages) .
Advanced Research Questions
Q. What mechanistic insights exist for the thieno[3,2-d]pyrimidin-4-one core’s reactivity?
The core participates in nucleophilic substitution at the C2 sulfanyl group and electrophilic aromatic substitution at the thiophene ring. Computational studies (DFT) predict electron-deficient regions at the pyrimidinone moiety, guiding derivatization strategies. Kinetic experiments under varying temperatures (25–80°C) can quantify reaction rates for these pathways .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Synthesize analogs with modifications to:
- Aryl substituents (e.g., replacing 4-methylphenyl with halogenated or electron-donating groups).
- Sulfanyl linker (e.g., substituting with methylene or oxygen). Test against biological targets (e.g., kinases or proteases) using IC50 assays. Correlate activity trends with LogP values and steric parameters (e.g., Tolman cone angles) .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., serum concentration in cell-based assays) or impurity profiles. Validate purity via HPLC (>98%) and replicate experiments under standardized protocols (e.g., ATP concentration in kinase assays). Cross-reference with structural analogs (e.g., CAS 27375549) to isolate substituent-specific effects .
Q. How can computational modeling predict binding modes with biological targets?
Use molecular docking (AutoDock Vina) to simulate interactions with ATP-binding pockets (e.g., EGFR kinase). Validate with MD simulations (GROMACS) to assess binding stability (>50 ns trajectories). Key residues (e.g., Lys721 in EGFR) should show hydrogen bonding with the acetamide group .
Methodological Considerations
Q. What analytical techniques are optimal for tracking reaction intermediates?
- TLC : Use silica gel plates with UV-active zones and eluents like ethyl acetate/hexane (3:7).
- LC-MS : Monitor real-time reaction progress with C18 columns and 0.1% formic acid in acetonitrile/water gradients .
Q. How to design a stability-indicating HPLC method for this compound?
Develop a gradient method:
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile phase : 0.1% TFA in water (A) and acetonitrile (B).
- Gradient : 20–80% B over 25 min. Validate specificity using forced degradation samples (heat, acid/base hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
